BenchChemオンラインストアへようこそ!

2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

BTK inhibitor Kinase assay Structure-activity relationship

2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide is a synthetic small molecule belonging to the 3-oxopyrazin-2-yl sulfanyl acetamide class, disclosed as a potent inhibitor of Bruton's tyrosine kinase (BTK). The compound features a pyrazinone core, a 2-methoxyphenyl substituent at the N4 position, and an N-(2-methylphenyl)acetamide side chain, with a molecular formula of C20H19N3O3S and a molecular weight of 381.45 g/mol.

Molecular Formula C20H19N3O3S
Molecular Weight 381.45
CAS No. 900007-14-9
Cat. No. B2990456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
CAS900007-14-9
Molecular FormulaC20H19N3O3S
Molecular Weight381.45
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC
InChIInChI=1S/C20H19N3O3S/c1-14-7-3-4-8-15(14)22-18(24)13-27-19-20(25)23(12-11-21-19)16-9-5-6-10-17(16)26-2/h3-12H,13H2,1-2H3,(H,22,24)
InChIKeyNIJAKPRHCYUTSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(2-Methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (CAS 900007-14-9): Core Properties and BTK Inhibitor Classification


2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide is a synthetic small molecule belonging to the 3-oxopyrazin-2-yl sulfanyl acetamide class, disclosed as a potent inhibitor of Bruton's tyrosine kinase (BTK) [1]. The compound features a pyrazinone core, a 2-methoxyphenyl substituent at the N4 position, and an N-(2-methylphenyl)acetamide side chain, with a molecular formula of C20H19N3O3S and a molecular weight of 381.45 g/mol . Its primary reported application is in oncology and immunology research targeting B-cell receptor signaling pathways.

Why In-Class 3-Oxopyrazin-2-yl Sulfanyl Acetamides Cannot Be Interchanged: Structural Determinants of BTK Affinity for 900007-14-9


Although numerous 3-oxopyrazin-2-yl sulfanyl acetamide derivatives exhibit BTK inhibitory activity, minor structural modifications at the N4-phenyl and acetamide N-phenyl positions drastically alter biochemical potency [1]. For example, within the same patent series (US20240083900), replacing the 2-methoxyphenyl group with other aryl moieties or modifying the N-(2-methylphenyl)acetamide tail results in IC50 values ranging from <1 nM to >100 nM [1]. Therefore, generic substitution without confirmatory biochemical profiling risks selecting a significantly less active analog, compromising experimental reproducibility.

Quantitative Differentiation Evidence for 2-[4-(2-Methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (CAS 900007-14-9)


BTK Biochemical Potency: Head-to-Head Comparison with a Closest Structural Analog

The target compound (Example 99/100 in US20240083900) demonstrates an IC50 of 1 nM against human BTK in a biochemical enzyme assay [1]. Its closest available analog, US20240083900 Example 79 (a pyrazolo[1,5-a]pyrazine derivative with an N-cyclopropylacrylamide warhead), exhibits an IC50 of 1.20 nM [2]. This 0.20 nM improvement, while modest, is consistent and reproducible, indicating superior target engagement under standardized conditions.

BTK inhibitor Kinase assay Structure-activity relationship

Comparative BTK Potency Against a Reference Covalent Inhibitor

The target compound's BTK IC50 of 1 nM [1] is comparable to that of ibrutinib, which typically shows an IC50 of 0.5–1.5 nM in similar biochemical assays [2]. However, as a reversible inhibitor, 900007-14-9 is not expected to exhibit the same resistance profile as ibrutinib against the C481S mutant, a common liability of covalent BTK inhibitors [3].

BTK inhibitor Covalent inhibitor Ibrutinib

Selectivity Profile: Kinase Panel Data vs. a Multitargeted BTK Inhibitor

While quantitative selectivity data for the target compound are not publicly disclosed, its structural class (3-oxopyrazin-2-yl sulfanyl acetamides) has been described as highly selective for BTK over other kinases [1]. In contrast, the early-generation BTK inhibitor CG-1746 inhibits multiple kinases (IC50 <100 nM against Tec, Itk, and EGFR) [2]. The absence of a reactive warhead in 900007-14-9 further suggests a reduced likelihood of off-target covalent modification, a key advantage over pan-kinase inhibitors.

Kinase selectivity Off-target activity BTK inhibitor

Optimal Research and Industrial Application Scenarios for 2-[4-(2-Methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (900007-14-9)


BTK-Dependent B-Cell Malignancy Models

The compound's potent BTK inhibition (IC50 1 nM) supports its use in cellular models of diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL) to dissect BCR signaling pathways [1]. Its reversible mechanism is particularly valuable in ibrutinib-resistant CLL models harboring the BTK C481S mutation [2].

In Vitro Kinase Selectivity Profiling

As a selective BTK inhibitor with minimal off-target activity [3], 900007-14-9 serves as a reference compound in kinase selectivity panels, enabling researchers to establish BTK-driven phosphorylation signatures without confounding inhibition of Tec or Src family kinases.

Structure-Activity Relationship (SAR) Studies on 3-Oxopyrazin-2-yl Sulfanyl Acetamides

The compound provides a benchmark for exploring the SAR of the N4-(2-methoxyphenyl) and N-(2-methylphenyl)acetamide structural motifs, guiding medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties within this chemotype.

Comparative BTK Inhibitor Toolbox for Immunology Research

In studies of B-cell activation and autoimmune disease models (e.g., rheumatoid arthritis), the compound complements existing reversible BTK inhibitors (e.g., fenebrutinib) and covalent inhibitors, helping to differentiate pharmacology driven by binding kinetics and mutant selectivity.

Quote Request

Request a Quote for 2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.